REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9].[Cl:16][O-].[Ca+2].Cl[O-]>ClCCl>[NH2:5][C:6]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rise above 15°
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The dichloromethane is separated off
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with a 10% Na2SO3 solution (warming!)
|
Type
|
STIRRING
|
Details
|
The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the dichloromethane is removed
|
Type
|
ADDITION
|
Details
|
10 liters of nhexane are added
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
to stand at 0-5° for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the product is separated off
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |